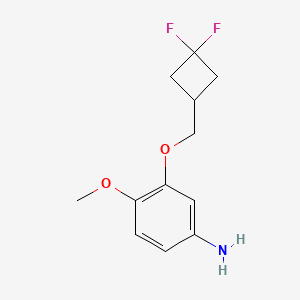
3-((3,3-Difluorocyclobutyl)methoxy)-4-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3,3-Difluorocyclobutyl)methoxy)-4-methoxyaniline is a chemical compound characterized by the presence of a difluorocyclobutyl group attached to a methoxy-substituted aniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,3-Difluorocyclobutyl)methoxy)-4-methoxyaniline typically involves the reaction of 3,3-difluorocyclobutylmethanol with 4-methoxyaniline under specific conditions. The reaction may require the use of a base such as triethylamine to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-((3,3-Difluorocyclobutyl)methoxy)-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or aniline group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro compounds.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or ethers.
Scientific Research Applications
3-((3,3-Difluorocyclobutyl)methoxy)-4-methoxyaniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((3,3-Difluorocyclobutyl)methoxy)-4-methoxyaniline involves its interaction with specific molecular targets. The difluorocyclobutyl group may enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The methoxy and aniline groups can also contribute to the compound’s overall activity by participating in hydrogen bonding and other interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Difluorocyclobutylmethanol
- 4-Methoxyaniline
- 3,3-Difluorocyclobutylamine
Uniqueness
3-((3,3-Difluorocyclobutyl)methoxy)-4-methoxyaniline is unique due to the combination of the difluorocyclobutyl group with the methoxy-substituted aniline. This structural feature imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research applications.
Properties
Molecular Formula |
C12H15F2NO2 |
|---|---|
Molecular Weight |
243.25 g/mol |
IUPAC Name |
3-[(3,3-difluorocyclobutyl)methoxy]-4-methoxyaniline |
InChI |
InChI=1S/C12H15F2NO2/c1-16-10-3-2-9(15)4-11(10)17-7-8-5-12(13,14)6-8/h2-4,8H,5-7,15H2,1H3 |
InChI Key |
GNJUXJWURUGDBC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N)OCC2CC(C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















